7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by a pyrazole ring fused to a pyrimidine ring, with a tert-butyl group attached to the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-tert-butylpyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group or other substituents on the pyrazolopyrimidine core can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biology: The compound is used in studying enzyme inhibition and receptor binding.
Industry: It finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole-pyridine fused structure and are used in medicinal chemistry for their biological activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar pyrazolopyrimidine core but with different substituents, leading to distinct chemical properties and applications.
Uniqueness
7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity as a potential therapeutic agent.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-tert-butyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)7-6-9(14)12-8-4-5-11-13(7)8/h4-6H,1-3H3,(H,12,14) |
InChI Key |
KWDVMURQAMAIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC2=CC=NN21 |
Origin of Product |
United States |
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